molecular formula C18H20N4O3 B2776277 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034427-74-0

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2776277
CAS No.: 2034427-74-0
M. Wt: 340.383
InChI Key: IFXVGBOCQYDQKS-UHFFFAOYSA-N
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Description

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core linked via a 3-oxopropyl chain to a piperidine ring substituted with a 2,5-dioxoimidazolidinyl group. This structure integrates multiple functional motifs:

  • 3-Oxopropyl spacer: Introduces flexibility and may influence pharmacokinetic properties like solubility.
  • Piperidine-dioxoimidazolidine system: The piperidine ring contributes to conformational stability, while the dioxoimidazolidine group offers hydrogen-bonding capabilities, critical for target engagement .

Properties

IUPAC Name

4-[3-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c19-11-14-3-1-13(2-4-14)5-6-16(23)21-9-7-15(8-10-21)22-17(24)12-20-18(22)25/h1-4,15H,5-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXVGBOCQYDQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine intermediate, followed by the introduction of the imidazolidinone group. The final step involves the coupling of the benzonitrile moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets. The imidazolidinone moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzonitrile group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The trifluoromethyl substituent in ’s compound enhances lipophilicity, which could favor blood-brain barrier penetration .

Physicochemical Properties

  • The hydroxybutyl chain in ’s compound increases hydrogen-bonding capacity, improving solubility compared to the target compound’s oxopropyl spacer .
  • The pyridobenzimidazole core in ’s compound introduces rigidity, likely reducing metabolic degradation but limiting conformational adaptability .

Biological Activity

The compound 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic molecule that exhibits significant biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features several notable structural components:

  • Imidazolidinone ring : Known for its role in biological activity and interaction with various enzymes.
  • Piperidine ring : Often associated with psychoactive properties and used in medicinal chemistry.
  • Benzonitrile moiety : Imparts specific electronic properties that may enhance biological interactions.
PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₅
Molecular Weight359 Da
LogP0.4
Polar Surface Area116 Å
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazolidinone component may facilitate enzyme inhibition by binding to active sites, thereby altering metabolic pathways.

Enzyme Inhibition

Studies suggest that compounds with similar structural features have shown potent inhibitory effects on various enzymes, including those involved in cancer pathways. For instance, analogs have been reported to induce apoptosis in tumor cells by inhibiting cellular respiration and promoting cell cycle arrest.

Biological Activity

Research has indicated that This compound exhibits significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound displays an IC50 value in the nanomolar range against human tumor cell lines, indicating high potency.
  • Mechanistic Studies : Further investigations revealed that the compound can induce apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (nM)Mechanism of Action
Molt 4/C834Induction of apoptosis
CEM T-lymphocytes<50Inhibition of cellular respiration
L1210 (murine leukemia)25Cell cycle arrest

Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects on tumor cells, it may serve as a lead compound for developing new anticancer agents.
  • Enzyme Targeting : Its ability to inhibit specific enzymes suggests potential use in treating diseases where these enzymes play a critical role.

Q & A

Q. Q1. What synthetic strategies are optimal for preparing 4-(3-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile, and how can yield be maximized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, coupling 4-(2,5-dioxoimidazolidin-1-yl)piperidine derivatives with activated ketones (e.g., 3-chloropropiophenones) under basic conditions (e.g., K₂CO₃ in DMF) at 50–80°C. Yields vary significantly (10–89%) depending on substituent steric effects and reaction time . To optimize yield:

  • Use a 10–20% molar excess of the electrophilic ketone.
  • Employ UPLC-MS for real-time reaction monitoring to terminate reactions at peak product formation .
  • Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. Q2. How should researchers characterize the structural integrity of this compound, particularly regarding stereochemistry?

Methodological Answer: Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR features:

  • Piperidine protons : δ 3.2–3.4 ppm (multiplet, overlapping with solvent peaks in DMSO-d₆) .
  • Dioxoimidazolidine carbonyls : δ 174–175 ppm in ¹³C NMR .
  • Benzonitrile : Sharp singlet at δ 118–119 ppm (CN group) .
    For stereochemical analysis, use NOESY or X-ray crystallography (as in structurally similar hydantoins) . Diastereomeric mixtures (e.g., from asymmetric ketones) produce complex splitting; chiral HPLC with amylose/cyclodextrin columns can resolve enantiomers .

Q. Q3. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Hydrolytic sensitivity : The dioxoimidazolidine ring is prone to hydrolysis in aqueous acidic/basic conditions. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or DMF .
  • Photodegradation : Benzonitrile derivatives may degrade under UV light. Use amber vials and minimize light exposure during experiments .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Core modifications : Replace the piperidine with pyrrolidine or azetidine to assess ring size effects on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzonitrile ring to modulate lipophilicity and cellular uptake .
  • Biological assays : Test against Mycobacterium tuberculosis (MIC determination via resazurin assay, positive control: isoniazid) or cancer cell lines (e.g., MTT assay) .
  • Data interpretation : Use molecular docking (PDB: 4LR9 for hydantoin-binding proteins) to correlate substituent effects with activity .

Q. Q5. How can researchers resolve contradictions in biological data across studies (e.g., variable MIC values)?

Methodological Answer:

  • Standardize assay conditions : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL for MIC assays) and solvent controls (DMSO ≤1% v/v) .
  • Validate purity : Confirm compound purity (>95% via UPLC-MS) to exclude impurities as confounding factors .
  • Cross-validate targets : Use CRISPR knockdown or competitive binding assays to confirm target specificity .

Q. Q6. What methodologies are suitable for studying the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) with LC-MS quantification .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-MS .
  • In vivo PK : Administer intravenously/orally to rodents (3–10 mg/kg), collect plasma samples, and quantify using LC-MS/MS. Key parameters: t₁/₂ = 24 hours (similar to RU58841 derivatives) .

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